Methyl 3-(difluoromethyl)-5-hydroxybenzoate
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Overview
Description
Methyl 3-(difluoromethyl)-5-hydroxybenzoate is an organic compound that features a difluoromethyl group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a hydroxybenzoate precursor using difluoromethylating agents under specific reaction conditions . The process often requires the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(difluoromethyl)-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(difluoromethyl)-5-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethyl)-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular processes, including oxidative stress response and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)-5-hydroxybenzoate
- Methyl 3-(chloromethyl)-5-hydroxybenzoate
- Methyl 3-(bromomethyl)-5-hydroxybenzoate
Uniqueness
Methyl 3-(difluoromethyl)-5-hydroxybenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
2919955-22-7 |
---|---|
Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)-5-hydroxybenzoate |
InChI |
InChI=1S/C9H8F2O3/c1-14-9(13)6-2-5(8(10)11)3-7(12)4-6/h2-4,8,12H,1H3 |
InChI Key |
QJUYSCAEOMKMKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(F)F)O |
Origin of Product |
United States |
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